S-[(2-Chloro-6-fluorobenzylthio)(cyanamide)methyl] O-(2,5-dichlorophenyl) carbonodithioate
Description
Structural Characteristics
The compound S-[(2-Chloro-6-fluorobenzylthio)(cyanamide)methyl] O-(2,5-dichlorophenyl) carbonodithioate (CAS 1000573-96-5) features a complex architecture with distinct functional groups:
- Aromatic systems : Two substituted benzene rings form the scaffold. The 2-chloro-6-fluorobenzyl group contains halogen atoms at positions 2 (chlorine) and 6 (fluorine), while the 2,5-dichlorophenyl group has chlorine atoms at positions 2 and 5.
- Thioether linkage : A sulfur atom bridges the benzyl group and the central methyl carbon.
- Cyanamide moiety : A cyanoimino group (-N-C≡N) is bonded to the methyl carbon, introducing electron-withdrawing characteristics.
- Carbonodithioate ester : The core structure includes a dithiocarbonate group (-O-C(=S)-S-), which connects the 2,5-dichlorophenyl ring to the methyl-cyanamide unit.
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₈Cl₃FN₂OS₃ |
| Molecular weight | 465.8 g/mol |
| CAS registry number | 1000573-96-5 |
| Key functional groups | Halogenated aryl, thioether, cyanamide, carbonodithioate |
The spatial arrangement of these groups creates a planar central region flanked by sterically demanding aromatic rings, which influences reactivity and intermolecular interactions.
Chemical Classification
This compound belongs to three overlapping chemical families:
- Carbonodithioates : Characterized by the -O-C(=S)-S- functional group, these compounds exhibit strong chelating properties and are used in coordination chemistry.
- Organohalides : The presence of chlorine and fluorine atoms classifies it as a polyhalogenated aromatic compound, sharing traits with agrochemicals and pharmaceuticals.
- Thioethers : The benzylthio (-S-CH₂-C₆H₃ClF) group places it within sulfur-containing organic compounds known for radical stability and metal-binding capacity.
The compound’s hybrid nature enables dual functionality: the carbonodithioate group participates in redox reactions, while halogenated aryl rings enhance lipophilicity.
Related Compound Families
Structurally related compounds include:
- Dithiocarbamates : Derivatives like O,S-diethyl dithiocarbonate (CAS 623-79-0) share the dithiocarbonate core but lack aromatic halogenation.
- Benzylthioethers : Analogues such as 2-chloro-6-fluorobenzylthiol (CAS 67847) retain the halogenated benzyl group but omit the cyanamide and carbonodithioate units.
- Cyanamide-containing molecules : Compounds like cyanamide (CAS 420-04-2) exhibit similar nitrile-imine groups but lack sulfur-based functionalities.
These relationships highlight the compound’s uniqueness as a hybrid structure merging features from multiple chemical lineages, enabling specialized applications in synthetic chemistry and materials science.
Properties
Molecular Formula |
C16H8Cl3FN2OS3 |
|---|---|
Molecular Weight |
465.8 g/mol |
IUPAC Name |
O-(2,5-dichlorophenyl) [C-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-cyanocarbonimidoyl]sulfanylmethanethioate |
InChI |
InChI=1S/C16H8Cl3FN2OS3/c17-9-4-5-12(19)14(6-9)23-16(24)26-15(22-8-21)25-7-10-11(18)2-1-3-13(10)20/h1-6H,7H2 |
InChI Key |
XUWZQBXZNRXFCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC(=NC#N)SC(=S)OC2=C(C=CC(=C2)Cl)Cl)F |
Origin of Product |
United States |
Chemical Reactions Analysis
S-[(2-Chloro-6-fluorobenzylthio)(cyanamide)methyl] O-(2,5-dichlorophenyl) carbonodithioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or alkylating agents.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
S-[(2-Chloro-6-fluorobenzylthio)(cyanamide)methyl] O-(2,5-dichlorophenyl) carbonodithioate is primarily used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound may be used as a reagent or probe in various biochemical assays to study protein interactions, modifications, and functions.
Mechanism of Action
The specific mechanism of action for S-[(2-Chloro-6-fluorobenzylthio)(cyanamide)methyl] O-(2,5-dichlorophenyl) carbonodithioate is not well-documented. compounds with similar structures often interact with proteins or enzymes, altering their activity or function. The molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Structural Analysis
Key Differences and Implications
(a) Functional Group Diversity
- Carbonodithioate vs. Phosphorodithioate: The target compound’s carbonodithioate group (S-C(=S)-O) differs from phosphorodithioates (P-S₂), which are more common in agrochemicals. Phosphorodithioates like dimethoate exhibit acetylcholinesterase inhibition, while carbonodithioates may interact with biological targets through distinct mechanisms due to altered electron distribution .
(b) Substituent Effects
- Cyanamide Group : Unique to the target compound, this moiety may participate in hydrogen bonding or act as a leaving group, influencing reactivity and metabolic pathways.
(c) Molecular Weight and Bioavailability
- The target compound’s higher molar mass (465.8 g/mol ) compared to thiobencarb (313.9 g/mol ) and dimethoate (229.3 g/mol ) suggests reduced volatility and possibly slower environmental degradation. However, its larger size may limit membrane permeability, necessitating formulation adjustments for practical use .
Preparation Methods
Preparation of 2-Chloro-6-fluorobenzylthio Intermediate
Though direct literature on this exact intermediate is limited, analogous preparation methods for halogenated benzylthio derivatives provide insight:
- The benzylthio moiety is typically introduced by reacting 2-chloro-6-fluorobenzyl chloride with a suitable thiolate salt under inert atmosphere.
- Reaction conditions include mild heating (around 40°C) and use of polar aprotic solvents or aqueous mixtures.
- Bases such as potassium carbonate or potassium hydroxide are employed to deprotonate thiol precursors and facilitate nucleophilic substitution.
Example data from related fluorobenzylthio syntheses show:
| Parameter | Condition | Yield (%) | Notes |
|---|---|---|---|
| Base | Potassium carbonate/potassium hydroxide | 60-76 | Reaction in water/isopropyl alcohol |
| Temperature | ~40°C | Stirring for 3 hours | |
| Solvent | Water/isopropyl alcohol or isopropyl acetate | Inert atmosphere recommended | |
| Crystallization agent | Formic acid | Added post-reaction to induce crystallization | |
| Purification | Filtration, washing with alcohols and ether | Drying under vacuum at 50°C |
This method yields the benzylthio intermediate as a colorless or pale solid with high purity confirmed by NMR and melting point analysis.
Introduction of Cyanamide Group
- Cyanamide is introduced via nucleophilic substitution or addition to the benzylthio intermediate.
- The reaction typically requires controlled temperature (0-5°C to room temperature) to avoid side reactions.
- Solvents such as water or polar organic solvents are used.
- Reaction monitoring by TLC or NMR ensures completion.
Formation of Carbonodithioate Moiety
- The carbonodithioate group (O-(2,5-dichlorophenyl) carbonodithioate) is introduced through reaction with 2,5-dichlorophenyl derivatives, often involving thiocarbonyl transfer reagents.
- Reaction conditions involve mild heating (40-95°C) under inert atmosphere.
- The final coupling step may require catalysts or activating agents to enhance yield.
Reaction Conditions and Optimization
From patent literature and related synthetic routes, the following optimized conditions are reported for similar compounds:
| Step | Temperature (°C) | Reagents/Conditions | Notes |
|---|---|---|---|
| Diazotization (for related intermediates) | 0-5 | Sulfuric acid, sodium nitrite in water | Controls amino group elimination |
| Reduction | 85-95 | Iron powder or hypophosphorous acid | One-pot reaction possible |
| Benzylthio substitution | 40 | K2CO3/KOH base, aqueous/isopropanol solvent | 3 hours stirring |
| Cyanamide addition | 0-25 | Cyanamide, polar solvent | Controlled to prevent side products |
| Carbonodithioate coupling | 40-95 | 2,5-dichlorophenyl derivatives, activating agents | Final functionalization step |
Experimental Data Summary
The following table summarizes typical yields and conditions from related synthesis experiments:
| Compound/Step | Yield (%) | Reaction Conditions | Purification Method |
|---|---|---|---|
| 2-Chloro-6-fluorobenzylthio intermediate | 60-76 | K2CO3/KOH, water/isopropanol, 40°C, 3h | Crystallization with formic acid, filtration, drying |
| Cyanamide functionalization | Not explicitly reported | Low temperature, polar solvents | NMR monitoring, purification by crystallization or chromatography |
| Carbonodithioate coupling | Not explicitly reported | Mild heating, inert atmosphere | Filtration, washing, vacuum drying |
Research Discoveries and Notes
- The presence of halogens (chlorine and fluorine) in the benzylthio and carbonodithioate moieties significantly influences the reactivity and stability of the compound.
- The multi-step synthesis requires careful control of reaction temperature and atmosphere to avoid decomposition or side reactions.
- The use of formic acid as a crystallization aid improves product purity and yield.
- Iron powder and hypophosphorous acid reductions are effective in related intermediate preparations, suggesting potential applicability in initial steps for this compound.
- The compound’s sulfur-containing groups contribute to its biological activity, making the synthetic route important for producing research-grade material for proteomics applications.
Q & A
Q. Basic Research Focus
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the carbamothioate group or dehalogenation).
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds.
- X-ray Crystallography : Resolve crystal structure to identify vulnerable bonds (e.g., S–C linkages) prone to oxidative cleavage .
How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems, particularly regarding enzyme inhibition?
Q. Advanced Research Focus
- Target Identification : Perform affinity chromatography using immobilized compound to isolate binding proteins. Validate targets via SDS-PAGE and MALDI-TOF.
- Kinetic Studies : Use stopped-flow spectrophotometry to measure inhibition constants () for candidate enzymes (e.g., acetylcholinesterase or cytochrome P450 isoforms). Compare with structurally related pesticides (e.g., phosmet, thiobencarb) .
- Computational Modeling : Apply density functional theory (DFT) to map electrostatic potential surfaces and identify nucleophilic attack sites on the molecule .
What experimental frameworks are suitable for assessing the environmental fate and ecotoxicological impacts of this compound?
Q. Advanced Research Focus
- Environmental Persistence : Follow OECD Guideline 307 for aerobic soil degradation studies. Measure half-life () via LC-MS and identify metabolites (e.g., sulfonic acid derivatives).
- Aquatic Toxicity : Use Daphnia magna acute toxicity assays (48-hour EC) and algal growth inhibition tests. Correlate results with log (octanol-water partition coefficient) to predict bioaccumulation potential .
- Field Monitoring : Deploy passive samplers in agricultural runoff zones to quantify residues. Cross-validate with SPE-LC-MS/MS .
How can structure-activity relationship (SAR) studies be structured to optimize the compound’s bioactivity while minimizing toxicity?
Q. Advanced Research Focus
- Analog Synthesis : Replace the 2,5-dichlorophenyl group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to enhance electrophilicity.
- In Silico Screening : Use QSAR models (e.g., CoMFA or CoMSIA) to predict bioactivity against pest-specific targets. Validate with in vitro assays.
- Toxicity Profiling : Compare cytotoxicity (HepG2 cells) and genotoxicity (Ames test) of analogs to establish SAR toxicity thresholds .
How should researchers address contradictions in reported bioactivity data across different experimental models?
Q. Advanced Research Focus
- Meta-Analysis : Aggregate data from published studies (e.g., IC values) and apply mixed-effects models to account for variability in assay conditions (pH, temperature).
- Standardized Protocols : Replicate experiments using OECD-compliant methodologies (e.g., fixed exposure times, controlled solvent concentrations).
- Cross-Species Validation : Test compound activity in parallel using insect (e.g., Spodoptera frugiperda) and mammalian (e.g., rat hepatocyte) models to identify species-specific sensitivities .
What advanced spectroscopic or computational techniques can resolve ambiguities in the compound’s reactive intermediate formation during metabolic pathways?
Q. Advanced Research Focus
- Trapping Experiments : Use glutathione or TEMPO to stabilize reactive intermediates (e.g., sulfenyl or nitrile oxides) in microsomal incubations. Analyze adducts via LC-HRMS.
- Time-Resolved Spectroscopy : Employ laser flash photolysis to detect short-lived species (e.g., thiyl radicals).
- DFT/MD Simulations : Model metabolic activation pathways (e.g., CYP450-mediated oxidation) to predict intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
